molecular formula C13H9ClN4O3 B2736759 1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1210245-76-3

1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2736759
CAS No.: 1210245-76-3
M. Wt: 304.69
InChI Key: ZNNCSRHZHMGGCG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, a furan ring, and an oxadiazole moiety, making it a versatile molecule for diverse applications.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be incorporated through a cyclization reaction involving a suitable precursor.

    Attachment of the chlorophenyl group: This step often involves nucleophilic substitution reactions where the chlorophenyl group is introduced to the oxadiazole ring.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea: This compound features a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.

    1-(2-Chlorophenyl)-3-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)urea: The presence of a pyridine ring introduces basicity, potentially affecting its interaction with biological targets.

    1-(2-Chlorophenyl)-3-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)urea: The benzofuran ring adds aromaticity, which may influence its stability and binding properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Chlorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroaniline with furan-2-carboxylic acid derivatives and appropriate coupling agents to form the oxadiazole moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures.

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (Breast)0.65Induction of apoptosis via caspase activation
Similar Oxadiazole DerivativeU937 (Leukemia)10.38Inhibition of cell proliferation

The compound has been reported to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway stimulation .

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have demonstrated antimicrobial properties. Studies show that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Case Study 1: Anticancer Activity in MCF-7 Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 0.65 µM, suggesting potent cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner by increasing the expression levels of pro-apoptotic proteins like p53 and cleaved caspase-3 .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related oxadiazole compounds. These studies showed that certain derivatives exhibited high efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL. The structural modifications in the oxadiazole ring were crucial for enhancing antimicrobial activity .

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with biological targets. The oxadiazole moiety appears to engage in strong hydrophobic interactions with amino acid residues in target proteins, akin to known anticancer agents like Tamoxifen .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O3/c14-8-4-1-2-5-9(8)15-12(19)16-13-18-17-11(21-13)10-6-3-7-20-10/h1-7H,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNCSRHZHMGGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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